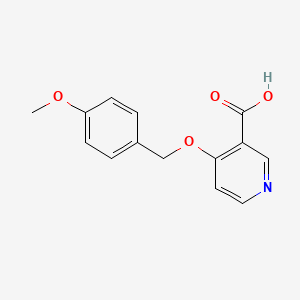

4-((4-Methoxybenzyl)oxy)nicotinic acid

描述

Structure

3D Structure

属性

分子式 |

C14H13NO4 |

|---|---|

分子量 |

259.26 g/mol |

IUPAC 名称 |

4-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H13NO4/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-15-8-12(13)14(16)17/h2-8H,9H2,1H3,(H,16,17) |

InChI 键 |

ZFAVXPDJNUDMIM-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O |

产品来源 |

United States |

Synthetic Strategies for 4 4 Methoxybenzyl Oxy Nicotinic Acid and Analogous Arylmethoxy Nicotinates

General Methodologies for Etherification of Hydroxynicotinic Acid Derivatives

The core of synthesizing 4-((4-Methoxybenzyl)oxy)nicotinic acid and its analogs lies in the etherification of a 4-hydroxynicotinic acid scaffold. Several established organic chemistry reactions can be employed for this purpose, each with its own set of advantages and limitations.

Nucleophilic Aromatic Substitution Approaches on Halonicotinates

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the formation of the aryl ether bond. This method typically involves the reaction of a halonicotinate, such as a 4-chloronicotinic acid derivative, with an alkoxide or phenoxide. The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly when a leaving group is present at the 2- or 4-position.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the desired ether. The rate of this reaction is significantly influenced by the nature of the solvent and the presence of a suitable base to generate the nucleophilic alkoxide.

For the synthesis of compounds like this compound, this would involve reacting a 4-halonicotinate ester with 4-methoxybenzyl alcohol in the presence of a strong base. The ester group is typically used to protect the carboxylic acid during this step and can be subsequently hydrolyzed.

Mitsunobu Reactions and Related Condensation Protocols

The Mitsunobu reaction is a powerful and mild method for forming esters, ethers, and other functional groups from primary and secondary alcohols. organic-chemistry.org This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgorganic-synthesis.com

The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming an alkoxyphosphonium salt. This intermediate then undergoes an SN2 reaction with a suitable nucleophile, in this case, the hydroxyl group of a 4-hydroxynicotinic acid derivative. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for an achiral alcohol like 4-methoxybenzyl alcohol.

This protocol is advantageous due to its mild reaction conditions, which are often compatible with a wide range of functional groups. However, the stoichiometry of the reagents and the removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can present challenges in purification.

Specific Synthetic Pathways to this compound

The synthesis of the target molecule can be approached through a Williamson ether synthesis, a classic and widely used method for preparing ethers. francis-press.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Preparation of Key Precursors: 4-Hydroxynicotinic Acid and 4-Methoxybenzyl Halides

The primary precursors required for the synthesis of this compound are 4-hydroxynicotinic acid and a 4-methoxybenzyl halide (chloride or bromide).

4-Hydroxynicotinic Acid: This precursor can be synthesized through various methods. One common approach involves the hydrolysis of a corresponding 4-halonicotinic acid. Alternatively, it can be prepared from 4-chloropyridine (B1293800) through lithiation followed by carboxylation with carbon dioxide. guidechem.comchemicalbook.com

4-Methoxybenzyl Halides: 4-Methoxybenzyl chloride or bromide can be prepared from 4-methoxybenzyl alcohol. Reaction with thionyl chloride (SOCl₂) or hydrobromic acid can yield the corresponding halides. guidechem.comprepchem.com For instance, treating p-methoxybenzyl alcohol with carbon tetrabromide and triphenylphosphine can produce 4-methoxybenzyl bromide.

Optimization of Reaction Conditions and Yields for the Etherification Step

The etherification step is critical for the successful synthesis of this compound. A common strategy involves the protection of the carboxylic acid group of 4-hydroxynicotinic acid as an ester, for example, an ethyl ester, prior to the etherification.

Williamson Ether Synthesis Approach: The synthesis of the target compound can be effectively carried out by reacting ethyl 4-hydroxynicotinate with 4-methoxybenzyl chloride or bromide. This reaction is typically performed in the presence of a base to deprotonate the hydroxyl group of the nicotinate (B505614) ester. The choice of base and solvent is crucial for optimizing the reaction yield.

| Parameter | Condition | Effect on Yield |

| Base | Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. | Ensures complete deprotonation of the hydroxyl group, driving the reaction forward. |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed. | These solvents effectively solvate the cation of the base and do not interfere with the nucleophilic attack. |

| Temperature | The reaction is typically carried out at elevated temperatures, often between 60-100 °C. | Increased temperature enhances the reaction rate, but excessively high temperatures may lead to decomposition. |

| Leaving Group | Both chloride and bromide are effective leaving groups on the benzyl (B1604629) halide. | Bromides are generally more reactive than chlorides, potentially leading to faster reaction times or higher yields. |

Following the etherification, the ethyl ester is hydrolyzed under basic or acidic conditions to yield the final product, this compound.

Post-Synthetic Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be further modified to generate a variety of derivatives, such as esters and amides. These modifications are often pursued to alter the compound's physicochemical properties or for biological evaluation.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. A common laboratory procedure involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. commonorganicchemistry.commasterorganicchemistry.com

Esterification for Prodrug or Intermediate Formation

Esterification of the carboxylic acid moiety of this compound and its analogs is a common strategy employed for the creation of prodrugs or as a step towards further synthetic modifications. Prodrugs are inactive or less active precursors that are metabolized in vivo to the active drug, a strategy often used to improve pharmacokinetic properties.

In a typical esterification reaction, the nicotinic acid derivative is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. For instance, the synthesis of methyl nicotinate from nicotinic acid is achieved by refluxing with methanol (B129727) and concentrated sulfuric acid. researchgate.net This fundamental reaction can be adapted for more complex arylmethoxy nicotinates. The ester products can then be isolated and purified using techniques like column chromatography. researchgate.net

The formation of esters can serve multiple purposes. As prodrugs, the ester linkage can be designed to be cleaved by esterases in the body, releasing the active carboxylic acid. This approach has been explored for various drugs, including nicotinic acid itself, to potentially reduce side effects or prolong its therapeutic effect. nih.gov For example, nicotinic acid has been conjugated to various molecules, including bile acids via linkers, to create prodrugs targeting specific transporters. nih.gov While not specific to this compound, these principles of prodrug design are directly applicable.

Furthermore, the ester form of the molecule can serve as a crucial intermediate for the synthesis of other derivatives. The ester group can be readily converted into other functional groups, such as amides or hydrazides, allowing for a diverse range of chemical modifications.

Table 1: Examples of Esterification Reactions for Nicotinic Acid Derivatives

| Nicotinic Acid Derivative | Alcohol | Catalyst | Product | Purpose |

| Nicotinic Acid | Methanol | H₂SO₄ | Methyl Nicotinate | Intermediate/Pharmacological Evaluation researchgate.net |

| Nicotinic Acid | Diacylglycerol | - | Nicotinic Acid-Diacylglycerol Ester | Prodrug nih.gov |

| Ketoprofen (as an example) | Lysine-Bile Acid Conjugate | - | Ketoprofen-Lysine-Bile Acid Prodrug | Targeted Drug Delivery nih.gov |

This table is illustrative of general esterification strategies for nicotinic acid and related compounds.

Amidation and Derivatization for Structure-Activity Studies

Amidation of the carboxylic acid group of this compound and its analogs is a key strategy for exploring structure-activity relationships (SAR). By systematically varying the amine component, researchers can probe the structural requirements for biological activity and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

The synthesis of amides typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a desired amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

SAR studies on analogous arylmethoxy nicotinamides have been conducted to discover novel compounds with specific biological activities. For example, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized and evaluated for their herbicidal activity. nih.gov These studies revealed that the nature and position of substituents on the aryl ring of the arylmethoxy group significantly influence the biological activity.

In one such study, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) demonstrated potent herbicidal activity. nih.govresearchgate.net This highlights the importance of the derivatization of the nicotinic acid backbone in modulating biological effects. The structure-activity relationships derived from these studies can guide the design of new analogs of this compound with desired therapeutic properties.

Table 2: Structure-Activity Relationship of N-(Arylmethoxy)-2-chloronicotinamides as Herbicides

| Compound | Arylmethoxy Substituent | Herbicidal Activity (IC₅₀ against Lemna paucicostata) |

| 5f | 3,4-Dichlorobenzyl | 7.8 µM nih.govresearchgate.net |

| Clomazone (Commercial Herbicide) | - | 125 µM nih.govresearchgate.net |

| Propanil (Commercial Herbicide) | - | 2 µM nih.govresearchgate.net |

This table presents data from a study on analogous compounds to illustrate the principles of SAR through derivatization. nih.govresearchgate.net

Further derivatization of the nicotinic acid scaffold can lead to the discovery of compounds with other biological activities. For instance, nicotinic acid hydrazides have been synthesized and evaluated for their antimycobacterial activity. mdpi.com The synthesis of these derivatives often starts from the corresponding nicotinic acid esters, which are then reacted with hydrazine (B178648) hydrate. mdpi.com These examples underscore the versatility of the nicotinic acid core and the power of derivatization in medicinal chemistry.

Advanced Spectroscopic and Computational Characterization of 4 4 Methoxybenzyl Oxy Nicotinic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H) and carbons (¹³C) in a molecule.

¹H NMR: The proton NMR spectrum of 4-((4-Methoxybenzyl)oxy)nicotinic acid is expected to show distinct signals corresponding to the protons on the nicotinic acid ring, the 4-methoxybenzyl group, and the methoxy (B1213986) and benzylic protons. The aromatic protons on the nicotinic acid moiety would appear as distinct signals in the downfield region, characteristic of heteroaromatic systems. The protons on the p-substituted benzene (B151609) ring would likely appear as two doublets. The benzylic ether protons (O-CH₂) and the methoxy protons (O-CH₃) would appear as sharp singlets in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would feature signals for the carboxyl carbon, the carbons of the pyridine (B92270) and benzene rings, the benzylic carbon, and the methoxy carbon. The carboxyl carbon (C=O) is expected to have the most downfield chemical shift.

| Table 1: Expected ¹H and ¹³C NMR Chemical Shift Data | ||

|---|---|---|

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Nicotinic Acid H-2 | ~8.5-8.7 | ~150-153 |

| Nicotinic Acid H-5 | ~7.3-7.5 | ~123-125 |

| Nicotinic Acid H-6 | ~8.2-8.4 | ~137-140 |

| Benzyl (B1604629) H-2', H-6' | ~7.3-7.4 (d) | ~129-131 |

| Benzyl H-3', H-5' | ~6.9-7.0 (d) | ~114-116 |

| O-CH₂ | ~5.1-5.3 (s) | ~70-72 |

| O-CH₃ | ~3.8 (s) | ~55-56 |

| COOH | Broad, ~11-13 | ~165-168 |

| Nicotinic Acid C-3 | - | ~125-128 |

| Nicotinic Acid C-4 | - | ~155-158 |

| Benzyl C-1' | - | ~128-130 |

| Benzyl C-4' | - | ~159-161 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the nicotinic acid ring (H-5 and H-6) and on the methoxybenzyl ring (H-2'/H-6' with H-3'/H-5').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of each protonated carbon atom, for example, linking the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for piecing together the molecular fragments. Expected key correlations would include the benzylic protons (O-CH₂) to the ether-linked carbons on both the nicotinic acid ring (C-4) and the benzyl ring (C-1'), as well as to the aromatic carbons C-2' and C-6'. The methoxy protons would show a correlation to the C-4' carbon of the benzyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure.

| Table 2: Expected IR Absorption Bands | |

|---|---|

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Aliphatic -CH₂, -CH₃) | 2850-3000 |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C=C and C=N stretch (Aromatic Rings) | 1450-1610 |

| C-O-C stretch (Ether) | 1230-1260 (asymmetric), 1020-1050 (symmetric) |

| C-O stretch (Carboxylic Acid) | 1210-1320 |

| O-H bend (Carboxylic Acid) | 920-950 (out-of-plane) |

The broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid. The sharp C=O stretch confirms the presence of the carboxyl group. Multiple peaks in the 1450-1610 cm⁻¹ region would correspond to the aromatic rings, and the strong band around 1250 cm⁻¹ is indicative of the aryl ether linkage. researchgate.netchemicalbook.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₁₄H₁₃NO₄, the calculated exact mass of the neutral molecule is 259.0845 u. In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 260.0917.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways, further confirming the structure. A primary fragmentation pathway would involve the cleavage of the benzylic ether bond. This would lead to two major fragments: the stable 4-methoxybenzyl cation and the radical cation of 4-hydroxynicotinic acid.

| Table 3: Expected HRMS Fragments | ||

|---|---|---|

| m/z (calculated) | Formula | Identity |

| 260.0917 | [C₁₄H₁₄NO₄]⁺ | [M+H]⁺ |

| 242.0812 | [C₁₄H₁₂NO₃]⁺ | [M+H - H₂O]⁺ |

| 214.0863 | [C₁₃H₁₂O₃]⁺ | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ |

| 121.0648 | [C₈H₉O]⁺ | 4-methoxybenzyl cation |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com It would also reveal the molecule's preferred conformation, including the orientation of the benzyl group relative to the nicotinic acid ring. Furthermore, crystallographic analysis would elucidate the intermolecular interactions that govern the crystal packing, most notably the hydrogen bonding patterns formed by the carboxylic acid groups, which typically form dimers or extended chains. mdpi.com

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into molecular properties. researchgate.net For this compound, DFT calculations could be employed to:

Optimize Geometry: Predict the lowest energy conformation of the molecule, including key torsion angles.

Predict Spectroscopic Data: Calculate ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical values with experimental data can aid in the definitive assignment of signals.

Analyze Electronic Structure: Generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, predicting sites of reactivity. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also be calculated to understand the molecule's electronic properties and reactivity.

These computational studies provide a theoretical framework that supports and enhances the interpretation of experimental spectroscopic results. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the electronic structure and equilibrium geometry of molecules like this compound. By solving the Kohn-Sham equations, DFT methods can accurately predict a wide range of molecular properties.

For this compound, a typical DFT study would commence with a geometry optimization. This process identifies the lowest energy conformation of the molecule, providing key structural parameters. Functionals such as B3LYP, combined with a suitable basis set like 6-311G(d,p), are commonly employed for such calculations on organic molecules. dergipark.org.trepstem.net The optimization would reveal critical bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape.

Following geometry optimization, a host of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap generally suggests a higher reactivity. The electrostatic potential map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, in nicotinic acid derivatives, the nitrogen and oxygen atoms are typically identified as centers of negative potential. dergipark.org.tr

Table 1: Predicted Key Geometric and Electronic Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-311G(d,p))

| Parameter | Predicted Value | Significance |

| C=O Bond Length (Carboxylic Acid) | ~1.21 Å | Indicates the double bond character of the carbonyl group. |

| C-O-C Bond Angle (Ether Linkage) | ~118° | Influences the overall shape and flexibility of the molecule. |

| Dihedral Angle (Pyridine-O-CH2-Benzyl) | Variable | Determines the relative orientation of the two aromatic rings. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Provides an indication of chemical stability and reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for understanding the influence of the solvent environment. nih.govnih.gov

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion iteratively, the trajectory of each atom can be tracked over time. This allows for the exploration of different conformations that the molecule can adopt due to the rotation around single bonds, such as the ether linkage and the bond connecting the benzyl group to the ether oxygen.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. uba.ar For this compound, theoretical calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. These predicted shifts can be invaluable for assigning the peaks in an experimental NMR spectrum. Recent advancements in computational chemistry have led to the development of functionals specifically optimized for predicting proton NMR shifts. github.io

Table 2: Hypothetical Predicted 1H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (OH) | 12.0 - 13.0 | singlet |

| Pyridine H2 | 8.8 - 9.0 | singlet |

| Pyridine H6 | 8.5 - 8.7 | doublet |

| Benzyl CH2 | 5.1 - 5.3 | singlet |

| Methoxy CH3 | 3.8 - 4.0 | singlet |

IR Frequencies: The vibrational frequencies observed in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with a good degree of accuracy. jocpr.com The calculated IR spectrum provides information about the characteristic functional groups present in the molecule. For this compound, key predicted vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether linkage, and various aromatic C-H and C=C stretching and bending modes. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the approximations inherent in the theoretical models.

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers. rsc.org For this compound, several types of reactions could be computationally explored.

Similarly, the cleavage of the ether bond could be investigated under different conditions. Computational methods can help to elucidate whether the reaction proceeds through, for instance, an SN1 or SN2-type mechanism by modeling the respective reaction pathways and their associated energy profiles. The search for transition states is a critical step in these investigations, and various algorithms are available to locate these saddle points on the potential energy surface. acs.org

Chemical Reactivity and Transformation Studies of 4 4 Methoxybenzyl Oxy Nicotinic Acid

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

One of the fundamental reactions of the pyridine nitrogen is quaternization , which involves the formation of a pyridinium (B92312) salt upon treatment with an alkylating agent. For 4-((4-methoxybenzyl)oxy)nicotinic acid, this reaction would typically proceed by reacting it with an alkyl halide, such as methyl iodide, to yield the corresponding N-alkylpyridinium salt. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. Microwave-assisted synthesis has been shown to significantly improve the yields and reduce reaction times for the quaternization of nicotinamide (B372718) derivatives. nih.gov

Another key reaction is the formation of N-oxides . Oxidation of the pyridine nitrogen with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide, leads to the formation of the corresponding pyridine N-oxide. brainly.inorganic-chemistry.org This transformation is significant as it modifies the reactivity of the pyridine ring. The N-oxide can activate the ring for both electrophilic and nucleophilic substitution, often directing incoming substituents to the 4-position. acs.org Nicotinic acid N-oxide itself is a known compound and serves as a ligand in coordination chemistry. google.comnih.govgoogle.com

Table 1: Representative Reactions of the Pyridine Nitrogen in Nicotinic Acid Analogs

| Reaction | Reagent | Product | Typical Conditions | Yield (%) |

| Quaternization | Methyl Iodide | N-Methylpyridinium Iodide | Ethanol, Microwave, 10-20 min | Up to 78% |

| N-Oxidation | m-CPBA | Pyridine N-Oxide | Dichloromethane, 0 °C to rt | >90% |

Transformations of the Carboxylic Acid Group

The carboxylic acid group at the 3-position of the pyridine ring is a versatile handle for a variety of chemical modifications, including esterification, amide formation, reduction, and decarboxylation.

Esterification of this compound can be achieved through standard methods, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). orientjchem.org Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester. Non-catalytic methods have also been developed for the esterification of nicotinic acid with higher boiling point alcohols. google.com These esters are valuable intermediates for further synthetic manipulations.

Amide formation is another common transformation. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid, to form the corresponding amide. organic-chemistry.orggoogle.comorgsyn.orgnih.gov This reaction is fundamental in the synthesis of a wide range of biologically active molecules.

The carboxylic acid can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄), as weaker reagents like sodium borohydride (B1222165) are generally ineffective. google.comquimicaorganica.orgacs.orgchemguide.co.ukchemistrysteps.comntu.edu.sgorganic-chemistry.org The resulting hydroxymethylpyridine derivative can serve as a precursor for other functional groups.

Decarboxylation , the removal of the carboxylic acid group, can be accomplished under thermal conditions, often in the presence of a catalyst such as copper. wikipedia.orgyoutube.com For nicotinic acid derivatives, this reaction can be challenging but has been achieved under high-temperature liquid water conditions. google.comgoogle.com

Table 2: Representative Transformations of the Carboxylic Acid Group in Nicotinic Acid Analogs

| Reaction | Reagent(s) | Product | Typical Conditions | Yield (%) |

| Esterification | Methanol (B129727), H₂SO₄ | Methyl Ester | Reflux | ~79% |

| Amide Formation | Aniline, DCC | Anilide | Dichloromethane, rt | High |

| Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol | Dry ether, rt | High |

| Decarboxylation | High-temperature water | Pyridine | 150-250 °C | ~80% |

Cleavage and Deprotection Strategies for the 4-Methoxybenzyl Ether Linkage

The 4-methoxybenzyl (PMB) ether group is a widely used protecting group for hydroxyl functionalities due to its stability under a range of conditions and the variety of methods available for its removal.

Oxidative cleavage is a common method for deprotecting PMB ethers. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for this purpose. The reaction proceeds through the formation of a charge-transfer complex, leading to the release of the free hydroxyl group and 4-methoxybenzaldehyde (B44291) as a byproduct.

Reductive cleavage offers an alternative deprotection strategy. For instance, treatment with sodium cyanoborohydride and boron trifluoride etherate can cleave the PMB ether, yielding the alcohol and 4-methylanisole.

The use of Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate can also effect the cleavage of the PMB ether. These reactions are typically carried out in the presence of a cation scavenger like anisole (B1667542) to trap the resulting 4-methoxybenzyl cation. More recently, milder and more selective methods using reagents like triethylsilane in the presence of an acid have been developed. nih.gov

Table 3: Representative Deprotection Methods for 4-Methoxybenzyl Ethers

| Method | Reagent(s) | Byproduct | Typical Conditions |

| Oxidative Cleavage | DDQ | 4-Methoxybenzaldehyde | CH₂Cl₂/H₂O, rt |

| Reductive Cleavage | NaCNBH₃, BF₃·OEt₂ | 4-Methylanisole | Refluxing THF |

| Lewis Acid Cleavage | AlCl₃, Anisole | 4-Methoxybenzyl-anisole | CH₂Cl₂, low temperature |

| Mild Acidic Cleavage | TFA/TES/Thioanisole | 4-Methoxybenzyl cation trapped by scavengers | 40 °C, 4 hours |

Exploration of Aromatic Substitutions on the Methoxybenzyl Moiety

The benzene (B151609) ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and the ether oxygen. These substituents are ortho, para-directing.

Halogenation , such as bromination, of the methoxybenzyl ring is expected to occur readily. In the case of anisole, bromination in acetic acid proceeds without a catalyst to yield a mixture of ortho- and para-bromoanisole, with the para isomer being the major product due to reduced steric hindrance. vedantu.comyoutube.comacs.orgacs.org A similar regioselectivity would be anticipated for the methoxybenzyl moiety in this compound.

Nitration of the methoxybenzyl group can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Due to the activating effect of the methoxy group, the reaction conditions need to be carefully controlled to avoid over-substitution and side reactions. The substitution is expected to occur at the positions ortho to the methoxy group. google.comgoogle.comresearchgate.net

Table 4: Representative Electrophilic Aromatic Substitutions on Anisole

| Reaction | Reagent(s) | Major Product | Minor Product |

| Bromination | Br₂ in Acetic Acid | para-Bromoanisole | ortho-Bromoanisole |

| Nitration | HNO₃, H₂SO₄ | ortho-Nitroanisole & para-Nitroanisole | - |

Participation in Cross-Coupling Reactions and Heterocyclic Ring Constructions

To participate in cross-coupling reactions, this compound would first need to be functionalized with a suitable leaving group, typically a halogen, on one of its aromatic rings. For instance, conversion to a halo-derivative such as 4-chloro- or 4-bromonicotinic acid would enable its use in various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. A halogenated derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to introduce new substituents onto the pyridine ring. researchgate.netresearchgate.netnih.govyoutube.comorganic-chemistry.org

The Heck reaction provides a means to couple aryl or vinyl halides with alkenes. A halogenated version of the target molecule could react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the halogen. organic-chemistry.orgwikipedia.orgmdpi.commasterorganicchemistry.comnih.gov

Furthermore, the nicotinic acid framework can serve as a building block for the synthesis of fused heterocyclic systems . For example, intramolecular cyclization reactions of appropriately substituted nicotinic acid derivatives can lead to the formation of bicyclic and tricyclic structures. nih.govacs.orgresearchgate.netacs.orgorganic-chemistry.orgresearchgate.net

Table 5: Representative Cross-Coupling Reactions of Halogenated Nicotinic Acid Analogs

| Reaction | Coupling Partner | Catalyst | Base | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Phenyl-substituted nicotinic acid |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | Styryl-substituted nicotinic acid |

Investigation of Biological Mechanisms and Molecular Target Interactions Preclinical Focus

In Vitro Receptor Binding and Functional Assay Studies

The initial step in characterizing a novel compound involves screening it against a wide array of biological targets to identify potential interactions. Given its structural similarity to nicotinic acid, a primary focus would be on G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor (GPCR) Screening and Deconvolution

To determine the receptor interaction profile of 4-((4-Methoxybenzyl)oxy)nicotinic acid, a broad GPCR screening panel would be employed. This typically involves radioligand binding assays where the test compound's ability to displace a known, radioactively labeled ligand from a specific receptor is measured. A high percentage of displacement suggests a potential interaction.

A comprehensive screening would assess the compound against a panel of hundreds of different GPCRs. If significant binding is observed, deconvolution studies, including concentration-response assays, are performed to determine the binding affinity (Ki) for the identified target receptors. This process helps to establish both the primary targets and any potential off-target interactions, which is crucial for understanding the compound's selectivity.

Table 1: Representative GPCR Binding Affinity Profile for this compound This table is a template representing the type of data that would be generated from a broad GPCR screening. No public data is available for this specific compound.

| Receptor Target | Ligand Displaced | Binding Affinity (Ki) in nM |

|---|---|---|

| HCA2 (GPR109A) | [³H]Nicotinic Acid | Data Not Available |

| Adrenergic α2A | [³H]Rauwolscine | Data Not Available |

| Dopamine D2 | [³H]Spiperone | Data Not Available |

| Serotonin 5-HT2A | [³H]Ketanserin | Data Not Available |

Specific Investigations of Hydroxycarboxylic Acid Receptors (e.g., HCA2/GPR109A) in Cellular Models

Nicotinic acid is a known agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. nih.gov Therefore, a focused investigation into the activity of this compound at this receptor is warranted.

Functional assays in cellular models, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells engineered to express the HCA2 receptor, would be conducted. These assays measure the downstream consequences of receptor activation. Since HCA2 is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov An assay measuring cAMP levels would determine if the compound acts as an agonist, antagonist, or inverse agonist at this receptor. The potency (EC50) and efficacy (Emax) would be quantified to fully characterize the functional activity.

Enzyme Inhibition and Activation Profiling in Biochemical Assays

Beyond receptor interactions, understanding a compound's effect on key enzymes is critical for elucidating its biological mechanism and potential therapeutic applications.

Modulation of Enzymes Involved in Metabolic Pathways

Nicotinic acid is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). nih.gov These molecules are vital for cellular metabolism. nih.gov Investigations would explore whether this compound can be metabolized to influence NAD levels. This could involve incubating the compound with liver microsomes or hepatocytes and measuring the formation of NAD and related metabolites.

Furthermore, its potential to inhibit or activate key metabolic enzymes, such as those in the cytochrome P450 (CYP) family, would be assessed. nih.govresearchgate.net Inhibition of CYP enzymes can lead to drug-drug interactions, making this a crucial part of preclinical profiling.

Table 2: Profile of this compound on Key Metabolic Enzymes This table illustrates the expected data from enzyme inhibition assays. No public data is available for this specific compound.

| Enzyme Target | Assay Type | Inhibition (IC50) / Activation (EC50) in µM |

|---|---|---|

| CYP2D6 | Fluorometric Inhibition Assay | Data Not Available |

| CYP3A4 | Fluorometric Inhibition Assay | Data Not Available |

| NAMPT | Biochemical Activity Assay | Data Not Available |

Inhibition of Enzymes Associated with Inflammatory Responses (e.g., COX-2, iNOS)

Chronic inflammation is linked to numerous diseases, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key mediators in this process. nih.govnih.gov The anti-inflammatory potential of this compound would be evaluated using in vitro biochemical assays.

For these studies, the purified enzymes (COX-2 and iNOS) would be incubated with the compound at various concentrations. The enzymatic activity would then be measured by quantifying the production of their respective products, such as prostaglandin (B15479496) E2 for COX-2 and nitric oxide for iNOS. A reduction in product formation would indicate an inhibitory effect, and the concentration required to inhibit 50% of the enzyme's activity (IC50) would be determined.

Cellular Pathway Perturbation Studies

To understand the compound's integrated effect on cellular function, studies would examine its impact on key signaling pathways. Based on the known actions of nicotinic acid, pathways related to inflammation and metabolism would be of primary interest. nih.gov

For instance, the effect on the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, could be explored. researchgate.net In a cellular model, such as lipopolysaccharide (LPS)-stimulated macrophages, cells would be treated with this compound. The activation of the NF-κB pathway would be assessed by measuring the phosphorylation of key proteins (e.g., p65) or by using reporter gene assays. researchgate.net Inhibition of this pathway would suggest a potential anti-inflammatory mechanism of action. Similarly, its effects on metabolic signaling pathways like the Akt/mTOR pathway could be investigated to understand its broader cellular impact. nih.gov

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific biological mechanisms and molecular target interactions of the chemical compound “this compound” as outlined in the requested preclinical focus areas.

The performed searches for information regarding its effects on signaling cascades, gene expression, protein synthesis, as well as its specific mechanisms of action in anti-inflammatory, herbicidal, anti-mycobacterial, or anti-viral models, did not yield any specific research findings or data for this particular compound.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for the following sections:

Mechanism of Action in Preclinical Phenotypic Assays

Mechanistic Insights into Anti-Mycobacterial or Anti-Viral Activities in Vitro

Further research and publication in peer-reviewed scientific journals are required to elucidate the specific preclinical profile of this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 4 4 Methoxybenzyl Oxy Nicotinic Acid Analogs

Impact of Substituent Variations on the Methoxybenzyl Group on Biological Activity and Molecular Interactions

Research into related compounds has shown that the presence and position of substituents on a benzyl (B1604629) ring can dramatically alter binding affinity and efficacy. For instance, studies on analogs of other biologically active molecules have demonstrated that electron-donating groups, such as methoxy (B1213986), can enhance activity, while electron-withdrawing groups, like nitro, may have the opposite effect. beilstein-journals.org The position of the substituent is also critical; moving the methoxy group from the para to the meta or ortho position would likely alter the molecule's steric and electronic properties, thereby affecting its interaction with a receptor binding pocket.

The 4-methoxybenzyl (PMB) group is also recognized in medicinal chemistry as a versatile protecting group, which underscores its relative stability and specific reactivity. nih.govchem-station.comunivie.ac.at This inherent stability is a desirable feature in a pharmacophore. The electronic properties of the PMB group can also stabilize intermediates in certain biological reactions. chem-station.com

Systematic variations of the substituents on the benzyl ring can provide a clearer picture of the SAR. A common strategy involves probing the effects of steric bulk, electronic properties, and hydrogen bonding potential.

Table 1: Hypothetical SAR Data for Methoxybenzyl Group Modifications

| R1 (Position 4) | R2 (Other Positions) | Relative Activity | Postulated Interaction |

| OCH₃ | H | 100% | Optimal hydrophobic and potential hydrogen bond acceptor interactions. |

| CH₃ | H | 80% | Reduced activity suggests the importance of the oxygen atom for a specific interaction. |

| Cl | H | 60% | Electron-withdrawing group decreases activity, indicating a preference for electron-donating substituents. |

| H | H | 40% | Removal of the methoxy group significantly reduces activity, highlighting its critical role. |

| OCH₃ | 2-Cl | 75% | Steric hindrance near the ether linkage may slightly reduce optimal binding. |

| OCH₃ | 3-F | 90% | A small electron-withdrawing group at a non-critical position has a minor impact. |

This table is illustrative and based on general SAR principles. Actual data would require experimental validation.

Role of Modifications to the Pyridine (B92270) Ring System

The position of the nitrogen atom within the aromatic ring is crucial. Isomeric analogs, such as those based on picolinic acid (2-carboxypyridine) or isonicotinic acid (4-carboxypyridine), would present the carboxylic acid and the benzyloxy side chain at different positions relative to the nitrogen, drastically altering the molecule's geometry and its ability to fit into a specific binding site.

Furthermore, the introduction of substituents onto the pyridine ring can modulate its electronic properties and steric profile. nih.gov For example, adding an electron-donating group like an amino or methyl group could increase the basicity of the pyridine nitrogen, potentially strengthening interactions with an acidic residue in a receptor. Conversely, an electron-withdrawing group like a halogen could decrease basicity.

Bioisosteric replacement of the pyridine ring with other heterocyclic systems is another common strategy in medicinal chemistry to explore SAR. Replacing the pyridine with a pyrimidine, pyridazine, or even a non-aromatic ring system would provide insights into the necessity of the specific aromatic and electronic features of the pyridine moiety for biological activity.

Table 2: Hypothetical SAR Data for Pyridine Ring Modifications

| Ring System | Substituent (Position) | Relative Activity | Rationale |

| Pyridine | None | 100% | Baseline activity with the core scaffold. |

| Pyridine | 6-Methyl | 110% | Potential for additional favorable hydrophobic interactions. |

| Pyridine | 5-Fluoro | 85% | Altered electronics may slightly diminish binding affinity. |

| Pyrimidine | None | 50% | The second nitrogen atom may introduce unfavorable interactions or alter the required geometry. |

| Thiophene | None | 20% | Lack of the pyridine nitrogen likely critical for key interactions. |

This table is illustrative and based on general SAR principles. Actual data would require experimental validation.

Significance of the Carboxylic Acid Functionality for Receptor Recognition and Enzymatic Activity

The carboxylic acid group of 4-((4-Methoxybenzyl)oxy)nicotinic acid is a critical functional group, likely playing a pivotal role in receptor recognition and interaction with enzymes. nih.gov At physiological pH, this group will be deprotonated to a carboxylate, which is a strong hydrogen bond acceptor and can participate in ionic interactions with positively charged residues like arginine or lysine (B10760008) in a protein's binding site. nih.gov

The importance of this group is often confirmed by synthesizing and testing ester or amide analogs. Esterification or amidation neutralizes the negative charge and removes the potent hydrogen bonding and ionic interaction capabilities of the carboxylate. A significant drop in activity for these analogs would strongly suggest that the carboxylic acid is essential for binding. For instance, studies on nicotinic acid and its analogs have shown that the carboxylic acid group is crucial for their interaction with the niacin receptor HCA2. nih.govnih.gov

In some cases, ester derivatives can act as prodrugs, which are inactive themselves but are metabolized in the body to release the active carboxylic acid. This strategy is typically employed to improve pharmacokinetic properties such as membrane permeability.

Table 3: Hypothetical SAR Data for Carboxylic Acid Modifications

| Functional Group | Relative Activity | Interpretation |

| Carboxylic Acid | 100% | Essential for activity, likely involved in key ionic or hydrogen bonding interactions. |

| Methyl Ester | 10% | Loss of activity indicates the necessity of the acidic proton and/or the negative charge of the carboxylate. |

| Amide | 5% | Similar to the ester, this modification significantly reduces activity, confirming the importance of the carboxylate. |

| Tetrazole | 70% | A common bioisostere for carboxylic acid, can mimic its acidic properties and spatial arrangement, often restoring a significant portion of the activity. nih.gov |

This table is illustrative and based on general SAR principles. Actual data would require experimental validation.

Development of Quantitative Structure-Activity/Mechanism Relationships (QSAR/QSMR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or mechanism of action. These models can be invaluable in drug discovery for predicting the activity of novel analogs and for gaining insights into the key physicochemical properties that govern their effects.

For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be broadly categorized as:

Electronic: Hammett constants, dipole moment, partial charges.

Steric: Molar refractivity, van der Waals volume.

Hydrophobic: LogP, calculated logP (cLogP).

Topological: Connectivity indices, shape indices.

By using statistical methods such as multiple linear regression or partial least squares, a mathematical equation can be derived that relates these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values). A robust QSAR model can then be used to predict the activity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts.

QSMR models go a step further by attempting to correlate structural features with the mechanism of action. This could involve, for example, developing separate models for agonist and antagonist activity if the compound series exhibits mixed pharmacology.

Conformational Flexibility and its Influence on Biological Outcomes

The conformational flexibility of this compound is another important determinant of its biological activity. The molecule possesses several rotatable bonds, most notably the C-O-C ether linkage and the bond connecting the benzyl group to the ether oxygen. The relative orientation of the pyridine and methoxybenzyl rings is not fixed, and the molecule can adopt a range of conformations in solution.

It is likely that only a specific conformation, the "bioactive conformation," is recognized by the biological target. Understanding the preferred low-energy conformations and the energy barriers between them can provide valuable insights. researchgate.net Computational methods such as molecular mechanics and quantum mechanics can be used to perform conformational analysis and identify stable conformers.

The flexibility of the ether linkage allows the two aromatic rings to adopt various spatial arrangements. This could be crucial for allowing the molecule to adapt to the specific shape of a binding pocket. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding. Therefore, a degree of pre-organization in a conformation that is close to the bioactive one can be beneficial for activity.

Strategies to explore the role of conformational flexibility include the synthesis of conformationally constrained analogs. This could involve introducing cyclic structures or bulky groups that restrict the rotation around key bonds. The biological evaluation of such rigid analogs can help to elucidate the bioactive conformation. unifi.it

Advanced Research Applications and Methodologies for 4 4 Methoxybenzyl Oxy Nicotinic Acid

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The development of 4-((4-Methoxybenzyl)oxy)nicotinic acid or its derivatives into a chemical probe involves demonstrating potent and selective engagement with a target in a cellular context. While specific research detailing this exact molecule as a probe is not extensively published, the principles for its development can be illustrated by structurally related nicotinic acid derivatives.

For instance, derivatives of nicotinic acid have been successfully developed into probes for complex signaling pathways. A notable example is in the study of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), a crucial calcium-releasing second messenger. The lack of specific tools to study NAADP signaling prompted the development of antagonist probes. These probes allow researchers to dissect the role of NAADP in processes like glucose sensing in pancreatic beta cells.

Further sophistication in probe design involves photoaffinity labeling. A photoaffinity probe incorporates a photoactivatable group (e.g., an azide) and a detectable tag (e.g., a radioactive isotope like ³²P). nih.gov In the case of NAADP, a probe like [³²P-5N₃]NAADP can be used. nih.gov This probe binds to its target proteins, and upon exposure to UV light, it forms a covalent bond, permanently labeling the protein. nih.gov This technique is instrumental in identifying previously unknown binding partners and mapping the specific binding sites within a protein, providing critical structural insights. nih.gov A similar strategy could be applied to this compound to identify its cellular interactome.

Integration into Ligand-Based Drug Design and Fragment-Based Drug Discovery Campaigns (preclinical focus)

In the preclinical stages of drug discovery, both ligand-based and fragment-based approaches are powerful strategies for identifying and optimizing new therapeutic candidates. This compound is a suitable scaffold for both methodologies.

Ligand-Based Drug Design (LBDD): This approach relies on the knowledge of other molecules that bind to the target of interest. youtube.com If a series of compounds containing the this compound core are known to be active, their structures can be used to build a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. Computational chemists can then screen virtual libraries of millions of compounds to find new molecules that match the pharmacophore model, a process that is significantly faster and more cost-effective than traditional high-throughput screening. youtube.com The methoxybenzyl group, for example, can participate in key hydrophobic and potential hydrogen bond interactions, while the nicotinic acid portion can engage in ionic or hydrogen bonding interactions. researchgate.net

Fragment-Based Drug Discovery (FBDD): FBDD starts with identifying very small molecules, or "fragments," that bind weakly but efficiently to the biological target. nih.govnih.govfrontiersin.org This approach is particularly effective for challenging targets like protein-protein interactions. drugdiscoverychemistry.com A molecule like this compound could be deconstructed into its constituent fragments (e.g., a methoxybenzyl group and a hydroxynicotinic acid). These fragments would then be screened for binding to a target using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. frontiersin.orgyoutube.com Once a fragment hit is identified, structural information is used to guide its elaboration into a more potent lead compound by "growing" the fragment to engage in additional interactions within the binding pocket. nih.govyoutube.com The modular nature of this compound makes it an excellent candidate for this iterative optimization process.

Strategies for Isotopic Labeling (e.g., Deuterium (B1214612), ¹⁴C, ¹⁸F) for Mechanistic and Distribution Studies in Research Models

Isotopic labeling is a technique used to track a molecule's journey through a biological system or a chemical reaction. wikipedia.org By replacing one or more atoms with their heavier isotopes, researchers can monitor the compound's metabolism, distribution, and target engagement without altering its fundamental chemical properties.

Deuterium (²H) Labeling: Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium at specific positions can slow down metabolic processes that involve breaking C-H bonds, a phenomenon known as the kinetic isotope effect. beilstein-journals.org This strategy is used to enhance a drug candidate's metabolic stability and pharmacokinetic profile. beilstein-journals.org For this compound, deuteration could be achieved on the methoxy (B1213986) group or the pyridine (B92270) ring through various synthetic methods, such as catalytic hydrogen-deuterium exchange using D₂O or reduction of a precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). princeton.eduarkat-usa.org Deuterated analogs serve as ideal internal standards for quantitative mass spectrometry assays due to their identical chemical behavior but distinct mass. arkat-usa.org

Carbon-14 (¹⁴C) Labeling: ¹⁴C is a radioactive isotope used extensively in drug metabolism and pharmacokinetic (DMPK) studies. wuxiapptec.com The long half-life of ¹⁴C allows for tracking the disposition of a compound and all its metabolites over time in preclinical animal models. Synthesis of a ¹⁴C-labeled version of this compound would likely involve a multi-step synthesis starting from a simple ¹⁴C-labeled precursor like Ba[¹⁴C]O₃ or K[¹⁴C]CN. wuxiapptec.comnih.gov These precursors can be converted into key building blocks like [¹⁴C]methyl iodide (to label the methoxy group) or a ¹⁴C-labeled nicotinic acid precursor. nih.govnih.govresearchgate.net The position of the label is chosen carefully to ensure it is not lost during metabolism. wuxiapptec.com

Fluorine-18 (¹⁸F) Labeling: ¹⁸F is a positron-emitting radionuclide with a half-life of approximately 110 minutes, making it ideal for Positron Emission Tomography (PET) imaging. rsc.org PET is a non-invasive imaging technique that allows for the real-time visualization and quantification of a molecule's distribution in a living subject. rsc.org To create a PET tracer from this compound, a fluorine atom would first need to be incorporated into the structure (e.g., replacing the methoxy group with a fluoroethoxy group). The radiosynthesis would then involve a late-stage nucleophilic substitution reaction using [¹⁸F]fluoride. nih.govnih.gov The resulting ¹⁸F-labeled tracer could be used in research models to study target engagement in the brain or other organs, assess pharmacokinetics non-invasively, and guide the development of therapeutic candidates. researchgate.net

| Isotope | Label Type | Common Application in Research Models |

| Deuterium (²H) | Stable | Investigating kinetic isotope effects; enhancing metabolic stability; internal standard for mass spectrometry. |

| Carbon-14 (¹⁴C) | Radioactive (β⁻ emitter) | Quantitative whole-body autoradiography (QWBA); absorption, distribution, metabolism, and excretion (ADME) studies. |

| Fluorine-18 (¹⁸F) | Radioactive (β⁺ emitter) | Non-invasive in vivo imaging with Positron Emission Tomography (PET) to study tissue distribution and target occupancy. |

Analytical Method Development for Quantification in Biological Matrices (e.g., cell lysates, animal tissues) in Research Settings

To understand the behavior of this compound in preclinical studies, a robust and sensitive analytical method is required to quantify its concentration in complex biological samples like plasma, cell lysates, or tissue homogenates. The gold standard for this application is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.govmdpi.com

The development of such a method involves several key steps:

Sample Preparation: The first step is to isolate the analyte from interfering matrix components like proteins and lipids. A common and effective method is protein precipitation, where a solvent like acetonitrile (B52724) is added to the plasma sample to denature and precipitate proteins. nih.gov The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. nih.govnih.gov

Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is typically achieved on a reversed-phase column (e.g., a C8 or C18 column) using a mobile phase consisting of a mixture of an aqueous solvent (like ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (like methanol (B129727) or acetonitrile). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation from endogenous matrix components and any potential metabolites. nih.gov

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The instrument is operated in Selected Reaction Monitoring (SRM) mode, which provides excellent selectivity and sensitivity. nih.gov In this mode, the mass spectrometer is set to first select the protonated molecular ion of the analyte (the precursor ion, [M+H]⁺) and then fragment it. A specific, characteristic fragment ion (the product ion) is then monitored for quantification. nih.gov A stable isotope-labeled version of the analyte (e.g., a deuterated analog) is typically used as an internal standard to ensure high accuracy and precision. cigb.edu.cu

The method is then rigorously validated according to regulatory guidelines to ensure its reliability, covering parameters like linearity, accuracy, precision, selectivity, and stability. mdpi.comnih.gov

Table 1: Representative LC-MS/MS Parameters for Quantification in Plasma (Note: These are hypothetical parameters based on methods for structurally similar compounds)

| Parameter | Value/Condition |

|---|---|

| Sample Preparation | Protein Precipitation with Acetonitrile |

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Elution | Gradient |

| Ionization Mode | ESI Positive |

| MS Analysis | Selected Reaction Monitoring (SRM) |

| Precursor Ion ([M+H]⁺) | m/z 261.1 |

| Product Ion | m/z 121.1 (corresponding to methoxybenzyl fragment) |

| Internal Standard | Deuterated this compound |

High-Throughput Screening (HTS) Adaptations for Analog Library Evaluation

High-Throughput Screening (HTS) allows for the rapid evaluation of thousands to millions of compounds to identify those with a desired biological activity. When a lead compound like this compound is identified, medicinal chemists will synthesize a library of analogs to explore the structure-activity relationship (SAR). HTS provides an efficient means to test this library.

Adapting an assay for HTS requires several considerations:

Assay Principle: The chosen assay must be robust, reproducible, and generate a signal that can be easily detected by an automated plate reader. Common formats include fluorescence (e.g., fluorescence polarization, FRET), luminescence, or absorbance-based assays. Cell-based assays that measure endpoints like changes in membrane potential, reporter gene expression, or cell viability are also frequently used.

Miniaturization: To conserve reagents and increase throughput, assays are miniaturized from traditional lab formats to 384-well or 1536-well microplates. This requires precise liquid handling by robotic systems.

Automation: All steps, from compound dispensing to plate reading and data analysis, are automated to ensure consistency and high throughput.

Assay Validation: Before screening a large library, the HTS assay is rigorously validated. A key statistical parameter is the Z'-factor, which measures the separation between positive and negative controls. A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay suitable for HTS.

For a library of analogs of this compound, one might develop a competitive binding assay if the target is a receptor. In this format, a fluorescently labeled ligand of known affinity competes with the library compounds for binding to the receptor. A decrease in the fluorescent signal indicates that a library compound has displaced the fluorescent probe, identifying it as a "hit." This allows for the rapid ranking of hundreds of analogs to guide the next round of synthesis and optimization.

Future Research Directions and Translational Perspectives for 4 4 Methoxybenzyl Oxy Nicotinic Acid

Exploration of Uncharted Biological Targets and Pathways

A primary future direction for 4-((4-Methoxybenzyl)oxy)nicotinic acid is the systematic exploration of its biological targets and the pathways it may modulate. While nicotinic acid itself is known to interact with receptors like the G-protein coupled receptor GPR109A, the unique structural modifications of this derivative may lead to interactions with novel or unexpected biological targets.

Future research should focus on:

Broad-Spectrum Screening: Initial investigations should involve comprehensive screening against a wide array of biological targets, including enzymes, receptors, and ion channels. This can be achieved through high-throughput screening (HTS) methodologies.

Target Deconvolution: For any identified "hits" from initial screens, target deconvolution studies will be crucial to pinpoint the specific molecular target(s). Techniques such as affinity chromatography-mass spectrometry, and chemical proteomics can be employed.

Pathway Analysis: Once a target is validated, subsequent studies should aim to elucidate the downstream signaling pathways affected by the compound's activity. This could involve investigating its effects on second messenger systems, gene expression, and protein phosphorylation cascades. For instance, given that some nicotinic acid derivatives have shown potential as inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), exploring similar inhibitory activities for this compound would be a logical starting point. nih.gov

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent will necessitate the development of efficient and sustainable synthetic routes. While general methods for the synthesis of nicotinic acid derivatives exist, optimizing these for this specific molecule is a key research objective. mdpi.com

Future efforts in this area should include:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods. ijarsct.co.in For the synthesis of this compound, this could involve exploring solvent-free reactions, the use of renewable starting materials, and the application of biocatalysis. nih.govresearchgate.netnih.gov

Catalytic Systems: The development of novel and more efficient catalytic systems can significantly improve reaction yields and reduce by-products. bhu.ac.in This could involve the use of transition metal catalysts for cross-coupling reactions or organocatalysts for specific transformations.

Flow Chemistry: The implementation of continuous flow chemistry could offer advantages in terms of scalability, safety, and process control for the synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and enhanced reaction control. | Scalability and equipment costs. |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. frontiersin.org | Enzyme stability and availability. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and simplified purification processes. researchgate.netnih.gov | Optimization of reaction conditions for multiple steps. |

Deepening Understanding of Structure-Dynamic-Function Relationships

A fundamental aspect of medicinal chemistry is understanding how the three-dimensional structure and dynamic behavior of a molecule influence its biological function. For this compound, the ether linkage and the aromatic rings are key structural features that will dictate its interactions with biological targets.

Future research should aim to:

Conformational Analysis: Employing computational modeling and experimental techniques like NMR spectroscopy to understand the preferred conformations of the molecule in solution and when bound to a target.

Role of the Ether Linkage: The ether bond provides a degree of conformational flexibility. Investigating how this flexibility impacts binding affinity and selectivity will be crucial. The lack of a carbonyl group at the sn-1 position, as seen in ether lipids, can facilitate stronger intermolecular hydrogen bonding. nih.gov

Influence of Aromatic Interactions: The phenyl and pyridine (B92270) rings can participate in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions. rsc.org The presence of these aromatic cross-links can influence the molecule's dynamics and stability. nih.gov

Integration with Advanced Omics Technologies for Systems-Level Insights

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond a single-target approach and adopt a systems-level perspective. The integration of advanced "omics" technologies can provide a wealth of information on how the compound affects the entire cellular machinery. oup.com

Future research should leverage:

Genomics and Transcriptomics: To identify changes in gene expression profiles in response to treatment with the compound. This can help in identifying affected pathways and potential off-target effects. frontlinegenomics.com

Proteomics: To analyze changes in the cellular proteome, including protein expression levels and post-translational modifications. This can provide direct insights into the compound's mechanism of action.

Metabolomics: To study the impact of the compound on cellular metabolism by analyzing the levels of various metabolites.

The integration of these multi-omics datasets can help in building comprehensive models of the compound's activity and in identifying potential biomarkers for its efficacy. omicstutorials.comnih.govresearchgate.net

Application of Machine Learning and Artificial Intelligence in Compound Design and Mechanism Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and development. nih.gov These powerful computational tools can be applied to accelerate the optimization of this compound and to predict its biological activities.

Future applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs of this compound.

De Novo Design: Utilizing generative AI models to design novel molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govresearchgate.netfrontiersin.org

Target Prediction: Employing machine learning algorithms to predict potential biological targets for the compound based on its chemical structure and properties. mdpi.comdromicslabs.comdrugtargetreview.commdpi.com This can help in identifying uncharted biological targets as mentioned in section 8.1.

| AI/ML Application | Potential Impact |

| Virtual Screening | Rapidly screen large virtual libraries of compounds to identify promising analogs. |

| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity properties of new designs. |

| Mechanism of Action Prediction | Analyze large datasets to generate hypotheses about the compound's mechanism of action. |

常见问题

Q. What are the common synthetic routes for 4-((4-Methoxybenzyl)oxy)nicotinic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling 4-methoxybenzyl alcohol with a nicotinic acid derivative. A plausible route is:

Protection of the hydroxyl group : Use a protecting group (e.g., acetyl) on nicotinic acid to prevent undesired side reactions.

Etherification : React the protected nicotinic acid with 4-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

Deprotection : Remove the protecting group via hydrolysis (e.g., NaOH in methanol).

Characterization : Intermediates and final products are analyzed via NMR (¹H/¹³C for structural confirmation), IR (to track functional groups like C=O), and mass spectrometry (for molecular weight validation) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Store in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis.

- Handling : Avoid contact with strong oxidizing agents (e.g., peroxides) and moisture. Use glass or PTFE containers instead of reactive metals.

- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, UV detection at 254 nm) to detect degradation products .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies methoxy (–OCH₃, δ ~3.8 ppm) and benzyl protons (δ ~4.9 ppm for –CH₂–). ¹³C NMR confirms the carbonyl (C=O, δ ~170 ppm) and aromatic carbons.

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether stretch) are key.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for the etherification step in the synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.

- Catalysis : Add catalytic KI (Finkelstein conditions) to improve alkyl halide reactivity.

- Temperature Control : Optimize between 60–80°C to balance reaction rate and side-product formation.

- Workup : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements (from ~50% to >75%) can be tracked via gravimetric analysis and LC-MS .

Q. How should researchers address contradictions in solubility data for this compound?

- Methodological Answer :

- Experimental Determination : Perform shake-flask solubility tests in water, DMSO, and ethanol at 25°C. Measure saturation concentration via UV-Vis spectroscopy.

- Computational Prediction : Use tools like COSMO-RS to predict solubility based on molecular descriptors. Compare with experimental data to resolve discrepancies.

- Documentation : Report solvent purity (e.g., HPLC-grade) and temperature control methods to ensure reproducibility .

Q. What strategies are recommended for studying the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of NAD-related enzymes (e.g., dehydrogenases) using spectrophotometric assays (e.g., NADH depletion at 340 nm).

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization.

- Toxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity. Dose-response curves (IC₅₀) should be validated with triplicate experiments .

Q. How can computational methods aid in understanding the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) using GROMACS.

- Docking Studies : Use AutoDock Vina to model binding affinities with enzymes like cyclooxygenase-2 (COX-2). Validate predictions with experimental IC₅₀ values .

Data Contradictions and Resolution